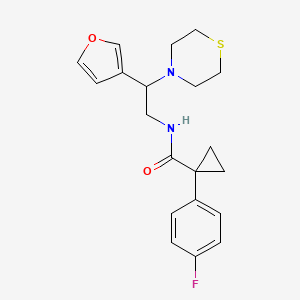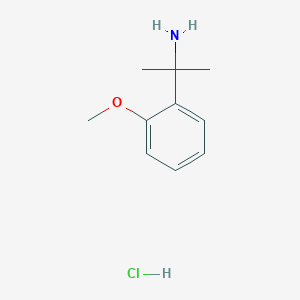
2-(2-Methoxyphenyl)propan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)propan-2-amine hydrochloride is a chemical compound that is structurally related to a variety of pharmacologically active molecules. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed are relevant to its analysis. The compound features an aromatic ring with a methoxy substituent and a secondary amine, which is a common feature in many biologically active compounds.
Synthesis Analysis
The synthesis of related compounds has been explored using enzymatic strategies. For instance, a chemoenzymatic strategy was developed for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which shares a similar backbone to the compound . This method utilized transaminases and lipases to achieve high enantioselectivity. Although the target compound is not brominated, the methodology could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring substituted with a methoxy group at the ortho position, and a secondary amine attached to a propan-2-amine moiety. The presence of the methoxy group could influence the electronic properties of the aromatic system and potentially affect the reactivity of the amine. Structural confirmation techniques such as IR, 1H NMR, and MS are typically employed to confirm the structure of synthesized compounds, as seen in the synthesis of a related compound, 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the methoxy group and the secondary amine. The methoxy group is an electron-donating substituent, which could activate the aromatic ring towards electrophilic substitution reactions. The secondary amine could undergo various reactions, including alkylation, acylation, and reductive amination. An example of a related reaction is the reductive amination of 1-phenyl-2-propanone to produce methamphetamine, where an impurity was identified as a related amine hydrochloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would include its solubility in water due to the hydrochloride salt form, which would make it more amenable to biological studies or pharmaceutical applications. The compound's melting point, boiling point, and stability would be influenced by the presence of the methoxy group and the secondary amine. The methoxy group could also confer additional properties, such as UV absorption, as seen with a related compound, (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, which exhibited UV-blocking effects .
Scientific Research Applications
Synthesis of Optical Active Intermediates for Medications : This compound is used as an intermediate in the synthesis of optical active medications. For instance, it has been utilized in synthesizing optical active intermediates for (R,R)-formoterol, a medication used in the treatment of asthma and chronic obstructive pulmonary disease (Fan et al., 2008).
Asymmetric Synthesis of Pharmaceuticals : It plays a role in the asymmetric synthesis of pharmaceuticals, such as Clopidogrel hydrogen sulfate, an antiplatelet medication (Sashikanth et al., 2013).
Synthesis of Propionamides with Biological Activity : The compound has been used in the synthesis of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides, which exhibit weak antibacterial activity (Arutyunyan et al., 2014).
Modification of Polymers for Medical Applications : It has been involved in the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, leading to polymers with potential medical applications due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Generation of Structurally Diverse Libraries : The compound has been used to generate structurally diverse libraries of compounds through alkylation and ring closure reactions, proving its versatility in organic synthesis (Roman, 2013).
Preparation of High Molecular Weight Polymers : It has been instrumental in preparing high molecular weight, high-spin organic polymers with solvent-solubility and film formability, which have applications in materials science (Kurata et al., 2007).
Mechanism of Action
Target of Action
It is known that similar compounds often interact with neurotransmitter systems, particularly the serotonin system .
Mode of Action
Compounds of similar structure have been known to act as potent and selective serotonin releasing agents . They may bind to alpha receptors to mediate these effects .
Biochemical Pathways
Given its potential interaction with the serotonin system, it may influence pathways related to mood regulation, sleep, and other cognitive functions .
Result of Action
If it acts as a serotonin releasing agent, it could potentially influence neuronal signaling and synaptic plasticity .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can act as a chemoselective reagent for an amine protection/deprotection sequence . This suggests that 2-(2-Methoxyphenyl)propan-2-amine hydrochloride could potentially interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
Similar compounds have been shown to act as a chemoselective reagent in amine protection/deprotection sequences . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Similar compounds have been shown to participate in various metabolic pathways, suggesting that this compound could potentially interact with enzymes or cofactors and affect metabolic flux or metabolite levels .
properties
IUPAC Name |
2-(2-methoxyphenyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,11)8-6-4-5-7-9(8)12-3;/h4-7H,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQHTXFCLGHENC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2540832.png)
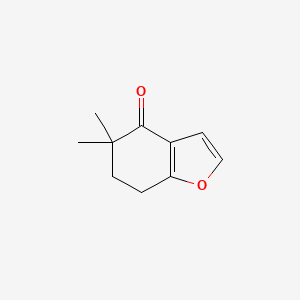
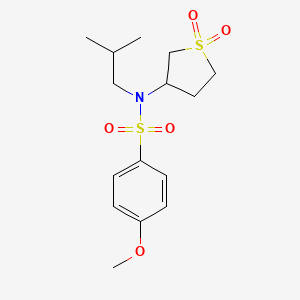
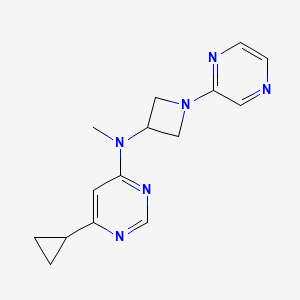

![N-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2540839.png)
![N-(1-cyanocyclopentyl)-4-({2-hydroxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}sulfonyl)benzamide](/img/structure/B2540840.png)
![4-[(2-Hydroxybenzyl)amino]benzoic acid](/img/structure/B2540843.png)
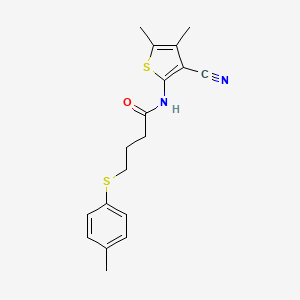
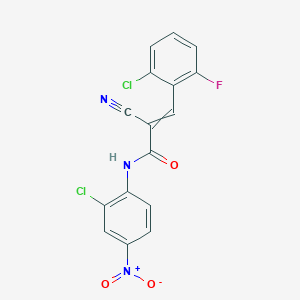
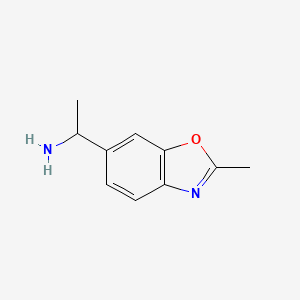
![N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2540850.png)

